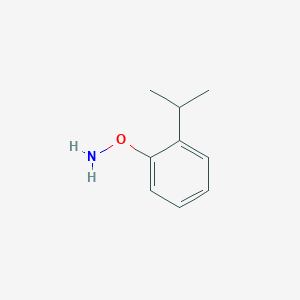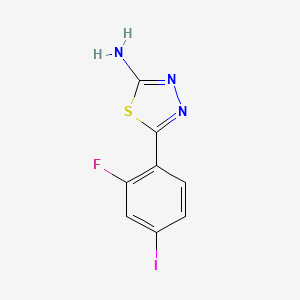
(Z)-1-(Boc-amino)-4-bromo-3-fluoro-2-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(Boc-amino)-4-bromo-3-fluoro-2-butene is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, a bromine atom, and a fluorine atom on a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(Boc-amino)-4-bromo-3-fluoro-2-butene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoro-2-butene and tert-butoxycarbonyl chloride.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures the amino group remains inert during subsequent reactions.
Formation of the Z-Isomer: The Z-isomer is formed through a stereoselective reaction, often involving catalysts or specific reaction conditions to control the geometry of the double bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors and solid acid catalysts to enhance efficiency and yield. The use of heterogeneous catalysts allows for better control over reaction conditions and product separation .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in (Z)-1-(Boc-amino)-4-bromo-3-fluoro-2-butene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amino group.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.
Addition Reactions: Electrophiles like bromine or nucleophiles like hydroxide ions.
Major Products Formed
Substitution Products: Compounds where the bromine atom is replaced by other functional groups.
Deprotected Amines: Free amines obtained after Boc group removal.
Addition Products: Compounds formed by the addition of electrophiles or nucleophiles to the double bond.
Scientific Research Applications
(Z)-1-(Boc-amino)-4-bromo-3-fluoro-2-butene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-1-(Boc-amino)-4-bromo-3-fluoro-2-butene involves its ability to undergo various chemical reactions, leading to the formation of new compounds with desired properties. The Boc protecting group ensures the amino group remains inert during initial reactions, allowing for selective modifications at other sites. Upon deprotection, the free amino group can participate in further reactions, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
(Z)-1-(Boc-amino)-4-chloro-3-fluoro-2-butene: Similar structure but with a chlorine atom instead of bromine.
(Z)-1-(Boc-amino)-4-bromo-3-methyl-2-butene: Similar structure but with a methyl group instead of fluorine.
(Z)-1-(Boc-amino)-4-bromo-3-hydroxy-2-butene: Similar structure but with a hydroxyl group instead of fluorine.
Uniqueness
(Z)-1-(Boc-amino)-4-bromo-3-fluoro-2-butene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The combination of these halogens with the Boc-protected amino group makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
tert-butyl N-(4-bromo-3-fluorobut-2-enyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-5-4-7(11)6-10/h4H,5-6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDGIEIMXIVMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=C(CBr)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
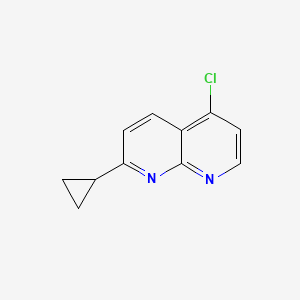


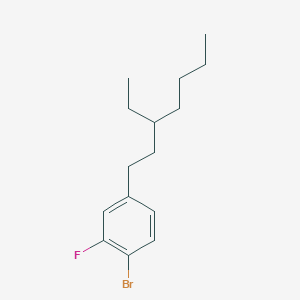
![Dibenzo[b,d]furan-2-yltrimethylsilane](/img/structure/B13694345.png)
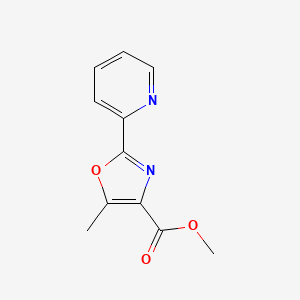

![N-[1-[(3aR,4R,6R,6aR)-6-(Hydroxymethyl)-2-methoxytetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13694358.png)



